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4,6-Dichloro-3-methylisoxazolo[4,5-c]pyridine can be synthesized through various methods. One reported method involves the reaction of 3-amino-4,6-dichloropyridine with diketene. PubChem:
Scientific research into 4,6-Dichloro-3-methylisoxazolo[4,5-c]pyridine explores its potential applications in various fields. Here are some areas of investigation:
4,6-Dichloro-3-methylisoxazolo[4,5-c]pyridine is a heterocyclic compound characterized by its unique isoxazole and pyridine rings. The molecular formula for this compound is CHClNO, with a molecular weight of approximately 203.03 g/mol. This compound features two chlorine atoms at the 4 and 6 positions and a methyl group at the 3 position of the isoxazole ring, contributing to its distinct chemical properties and biological activities .
These reactions are essential for synthesizing derivatives that may enhance biological activity or alter pharmacological properties .
Research indicates that 4,6-Dichloro-3-methylisoxazolo[4,5-c]pyridine exhibits significant biological activity. It has been studied for its potential as an antimicrobial agent and has shown effectiveness against various bacterial strains. Additionally, its structure suggests possible activity in inhibiting specific enzymes or receptors, making it a candidate for further pharmacological exploration .
Several synthetic routes have been developed to produce 4,6-Dichloro-3-methylisoxazolo[4,5-c]pyridine:
These methods vary in efficiency and yield, depending on the specific reagents and conditions used .
4,6-Dichloro-3-methylisoxazolo[4,5-c]pyridine has several applications:
Studies investigating the interactions of 4,6-Dichloro-3-methylisoxazolo[4,5-c]pyridine with biological macromolecules have revealed insights into its mechanism of action. These studies often focus on:
Such interaction studies are crucial for understanding its therapeutic potential and optimizing its structure for improved efficacy .
Several compounds share structural similarities with 4,6-Dichloro-3-methylisoxazolo[4,5-c]pyridine. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4,6-Dichloro-3-methylisoxazolo[4,5-c]pyridine | Structure | Contains two chlorine atoms and a methyl group; exhibits antimicrobial activity. |
| 4-Chloro-3-methylisoxazolo[4,5-c]pyridine | Structure | Lacks one chlorine atom; potentially less reactive. |
| 5-Bromo-3-methylisoxazolo[4,5-c]pyridine | Structure | Bromine substitution instead of chlorine; may exhibit different biological activities. |
| 2-Amino-3-methylisoxazolo[4,5-c]pyridine | Structure | Amino group instead of halogens; potentially different pharmacological profiles. |
The presence of multiple halogen substituents in 4,6-Dichloro-3-methylisoxazolo[4,5-c]pyridine enhances its reactivity compared to other similar compounds, making it a unique candidate for further research .
The chlorine atoms at positions 4 and 6 of the isoxazolo[4,5-c]pyridine ring are primed for nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the fused isoxazole ring. The reaction proceeds via a Meisenheimer intermediate, stabilized by the aromatic system’s electron deficiency. Key findings include:
Regioselectivity and Reaction Conditions:
The C-4 chlorine demonstrates higher reactivity compared to C-6 in polar aprotic solvents (e.g., acetonitrile or DMF) under mild basic conditions (K2CO3 or NaH). For example, treatment with ethanolic ammonia at 80°C selectively replaces C-4 Cl with an amino group, yielding 4-amino-6-chloro-3-methylisoxazolo[4,5-c]pyridine in 85% yield [1] [4]. Subsequent substitution at C-6 requires harsher conditions, such as elevated temperatures (120°C) or stronger bases (e.g., NaOH in DMSO) [4].
Scope of Nucleophiles:
A variety of nucleophiles, including alkoxides, thiols, and amines, successfully displace the chlorines (Table 1). Notably, bulkier nucleophiles (e.g., tert-butoxide) exhibit slower kinetics at C-6 due to steric hindrance from the methyl group at C-3 [1].
Table 1: Representative nucleophilic substitutions of 4,6-dichloro-3-methylisoxazolo[4,5-c]pyridine
| Position | Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| C-4 | NH3 (ethanol) | 80°C, 6 h | 4-Amino-6-chloro derivative | 85 [1] |
| C-6 | NaSMe (DMF) | 100°C, 12 h | 6-Methylthio-4-chloro derivative | 72 [4] |
| Both | KOH (H2O/DMSO) | 120°C, 24 h | 4,6-Dihydroxy derivative | 68 [1] |
The chlorinated positions serve as handles for transition metal-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and alkyl groups. Key advancements include:
Suzuki–Miyaura Coupling:
Palladium catalysts (e.g., Pd(PPh3)4) facilitate coupling with arylboronic acids at C-4 and C-6. For instance, reaction with 4-methoxyphenylboronic acid in toluene/EtOH (90°C, 12 h) affords the 4-aryl derivative in 78% yield [1] [4]. Sequential coupling (first at C-4, then at C-6) is achievable by modulating catalyst loading and temperature.
Buchwald–Hartwig Amination:
Employing Pd2(dba)3 and Xantphos, primary and secondary amines couple efficiently at C-6. For example, morpholine reacts with the substrate in dioxane (100°C, 24 h) to yield the 6-morpholino product in 82% yield [1].
Challenges in Dual Functionalization:
Simultaneous coupling at both C-4 and C-6 is limited by steric and electronic factors. However, using electron-deficient arylboronic acids (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid) enhances reactivity, enabling bis-arylation in 65% yield [4].
The methyl group at C-3 participates in selective transformations, influenced by its proximity to the electron-deficient core:
Oxidation and Halogenation:
Treatment with KMnO4 in acidic conditions oxidizes the methyl group to a carboxylic acid, yielding 3-carboxy-4,6-dichloroisoxazolo[4,5-c]pyridine (62% yield) [1]. Bromination (NBS, AIBN) under radical conditions generates the 3-bromomethyl derivative, a precursor for further alkylation [4].
Condensation Reactions:
The methyl group undergoes condensation with dimethylformamide dimethylacetal (DMF-DMA) to form an enamine, which cyclizes in situ to yield pyridine-fused tricyclic derivatives [1]. For example, heating with DMF-DMA in toluene (110°C, 8 h) produces a quinazoline analog in 70% yield.
Directed C–H Functionalization:
The methyl group acts as a directing group for regioselective C–H activation. Using Pd(OAc)2 and PhI(OAc)2, acetoxylation occurs at the C-5 position of the pyridine ring (58% yield) [4].
The anti-inflammatory properties of 4,6-dichloro-3-methylisoxazolo[4,5-c]pyridine demonstrate significant potential through multiple cytokine modulation pathways [1] . Isoxazolo[4,5-c]pyridine derivatives have been extensively studied for their ability to interfere with pro-inflammatory signaling cascades, particularly those mediated by cyclooxygenase-2 and inducible nitric oxide synthase pathways [3] [4].
Research findings indicate that structurally related isoxazolo-pyridine compounds exhibit potent inhibitory effects on key inflammatory mediators [3]. The compound demonstrates selective modulation of tumor necrosis factor-alpha, interleukin-6, and prostaglandin E2 production in lipopolysaccharide-stimulated macrophage models [3] [5]. Mechanistic studies reveal that the dichloromethyl substitution pattern enhances binding affinity to cyclooxygenase-2 active sites while maintaining selectivity over cyclooxygenase-1 [3] [4].
The anti-inflammatory activity appears to be mediated through nuclear factor-kappa B pathway suppression [5]. Experimental data from isoxazolo-pyridinone derivatives show significant reduction in nuclear factor-kappa B downstream gene expression, including intercellular adhesion molecule-1, tumor necrosis factor-alpha, and various interleukin species [5]. This mechanism is particularly relevant for 4,6-dichloro-3-methylisoxazolo[4,5-c]pyridine given its structural similarity to known nuclear factor-kappa B inhibitors in the isoxazolo-pyridine class [5].
Table 1: Anti-Inflammatory Activity Profile of Related Isoxazolo-Pyridine Derivatives
| Compound Class | Target Mediator | Inhibition Concentration (μM) | Selectivity Index |
|---|---|---|---|
| Isoxazolo[4,5-c]pyridine derivatives | Cyclooxygenase-2 | 1.15-1.50 | >10:1 vs COX-1 |
| Chlorinated isoxazolo-pyridines | Tumor necrosis factor-alpha | 2.5-5.0 | 8:1 selectivity |
| Methylated isoxazolo variants | Interleukin-6 | 3.2-6.8 | 6.5:1 selectivity |
| Dichloro-substituted analogs | Prostaglandin E2 | 1.8-3.4 | >12:1 selectivity |
The cytokine modulation profile suggests that 4,6-dichloro-3-methylisoxazolo[4,5-c]pyridine may preferentially target the arachidonic acid cascade while sparing constitutive inflammatory pathways [3] [6]. Studies on related compounds demonstrate dose-dependent inhibition of nitric oxide production with half-maximal inhibitory concentrations ranging from 2.5 to 8.5 micromolar [3] [7].
The immunomodulatory properties of 4,6-dichloro-3-methylisoxazolo[4,5-c]pyridine involve complex interactions with the kynurenine pathway, a critical regulatory system for immune homeostasis [12] [13] [14]. The kynurenine pathway represents the primary route for tryptophan catabolism and plays a fundamental role in immune system regulation through the production of bioactive metabolites [12] [13].
Research demonstrates that compounds with structural similarity to 4,6-dichloro-3-methylisoxazolo[4,5-c]pyridine can modulate indoleamine 2,3-dioxygenase activity, the rate-limiting enzyme in kynurenine pathway activation [12] [13]. This enzyme is crucial for immune tolerance and inflammatory resolution, making it an attractive target for immunomodulatory interventions [12] [13] [14].
The kynurenine pathway produces both immunosuppressive and immunostimulatory metabolites, depending on the enzymatic branch activated [12] [14]. Kynurenic acid, produced by kynurenine aminotransferases, exhibits anti-inflammatory and neuroprotective properties [12] [14] [15]. Conversely, quinolinic acid formation through kynurenine 3-monooxygenase leads to pro-inflammatory effects and excitotoxicity [12] [14].
Table 3: Kynurenine Pathway Metabolites and Immunomodulatory Effects
| Metabolite | Enzymatic Source | Immunological Effect | Concentration Range (μM) |
|---|---|---|---|
| Kynurenic acid | Kynurenine aminotransferases I-IV | Anti-inflammatory, immunosuppressive | 0.5-5.0 |
| Quinolinic acid | Kynurenine 3-monooxygenase | Pro-inflammatory, excitotoxic | 0.1-2.0 |
| 3-Hydroxykynurenine | Kynurenine 3-monooxygenase | Cytotoxic, oxidative stress | 1.0-10.0 |
| Anthranilic acid | Kynureninase | Moderate anti-inflammatory | 2.0-15.0 |
Studies on related heterocyclic compounds suggest that 4,6-dichloro-3-methylisoxazolo[4,5-c]pyridine may preferentially shift kynurenine metabolism toward the kynurenic acid-producing branch [12] [15]. This metabolic redirection could provide therapeutic benefits in inflammatory and autoimmune conditions where excessive immune activation contributes to tissue damage [12] [13].
The chlorinated pyridine structure may enhance binding affinity to kynurenine pathway enzymes through halogen bonding interactions [12] [13]. Research on similar compounds indicates that chlorine substituents can modulate enzyme selectivity and improve pharmacological specificity [12] [14]. The methyl group at position 3 of the isoxazolo ring may further optimize binding kinetics and cellular uptake [12] [14].
Experimental evidence from respiratory disease models demonstrates that kynurenine pathway modulation can significantly impact inflammatory cytokine production and immune cell activation [13]. The pathway's role in regulating T-cell differentiation and macrophage polarization makes it particularly relevant for therapeutic intervention in chronic inflammatory conditions [12] [13] [14].
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